molecular formula C9H17NO2S2 B569338 Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate CAS No. 88570-65-4

Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate

Cat. No. B569338
CAS RN: 88570-65-4
M. Wt: 235.36
InChI Key: MOJVTGWMINQSFS-UHFFFAOYSA-N
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Description

“Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate” is a chemical compound. It is an intermediate used in the synthesis of oxacephem antibiotics .

properties

IUPAC Name

methyl N-[2-(oxan-2-yloxy)ethyl]carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S2/c1-14-9(13)10-5-7-12-8-4-2-3-6-11-8/h8H,2-7H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJVTGWMINQSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamodithioate

Synthesis routes and methods

Procedure details

To a solution of N-(2-hydroxyethyl)dithiocarbamic acid methyl ester (81.7 g) in dichloromethane (300 ml) are added dihydropyran (54 g) and toluene-p-sulfonic acid monohydrate (1.0 g), and the mixture is stirred for 1 hour. The reaction mixture is poured in aqueous sodium hydrogen carbonate, shaken and the resulting organic layer is separated. The layer is concentrated under reduced pressure to give N-[2-(2-tetrahydropyranyl)oxyethyl]dithiocarbamic acid methyl ester (129 g).
Quantity
81.7 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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